

# Introduction: The Significance of Hydrazone Derivatives in Drug Discovery

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## Compound of Interest

**Compound Name:** *Propionic acid, 2-(p-nitrophenyl)hydrazide*

**CAS No.:** 38562-39-9

**Cat. No.:** B14669202

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Hydrazides are a pivotal class of organic compounds characterized by the functional group -C(=O)NHNH-. This moiety serves as a versatile scaffold in medicinal chemistry, contributing to a wide array of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitubercular properties. The incorporation of a nitrophenyl group, as in Propionic acid 2-(p-nitrophenyl)hydrazide, can further modulate the biological activity and physicochemical properties of the parent molecule. This guide provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and analytical characterization for the preparation of Propionic acid 2-(p-nitrophenyl)hydrazide, tailored for researchers in drug development and organic synthesis.

## Part 1: Retrosynthetic Analysis and Strategic Approach

The synthesis of Propionic acid 2-(p-nitrophenyl)hydrazide, a substituted hydrazide, is most logically approached through the formation of an amide bond between a propionic acid derivative and p-nitrophenylhydrazine. A direct reaction between a carboxylic acid and a

hydrazine is generally unfavorable under mild conditions. Therefore, activation of the carboxylic acid is essential for an efficient transformation.

Several strategies can be considered:

- **Propionyl Chloride Route:** Conversion of propionic acid to its more reactive acid chloride, followed by reaction with p-nitrophenylhydrazine. This is a classic and effective method, though it requires handling of a moisture-sensitive intermediate.
- **Ester Aminolysis Route:** Synthesis of an ester of propionic acid (e.g., ethyl propionate) followed by reaction with p-nitrophenylhydrazine. This method is common for preparing simple hydrazides but can be slow and may require elevated temperatures.[1][2]
- **Carbodiimide-Mediated Coupling:** Direct coupling of propionic acid and p-nitrophenylhydrazine using a coupling agent, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in the presence of a catalyst like pyridine. This method is advantageous due to its mild reaction conditions and high efficiency.[3][4]

For this guide, we will focus on the Carbodiimide-Mediated Coupling approach, as it represents a modern, reliable, and high-yielding strategy that avoids the preparation of harsh intermediates like acid chlorides.

## Part 2: Synthesis of Key Starting Material: p-Nitrophenylhydrazine

The quality and availability of p-nitrophenylhydrazine are critical for the success of the final coupling step. It can be procured commercially or synthesized in the laboratory. A common and reliable laboratory preparation involves the diazotization of p-nitroaniline followed by reduction.  
[5][6]

### Protocol 2.1: Synthesis of p-Nitrophenylhydrazine Hydrochloride[6]

- **Diazotization:** Dissolve p-nitroaniline (10.6 mmol) in concentrated hydrochloric acid (2 mL) and cool the solution to 0 °C in an ice bath.

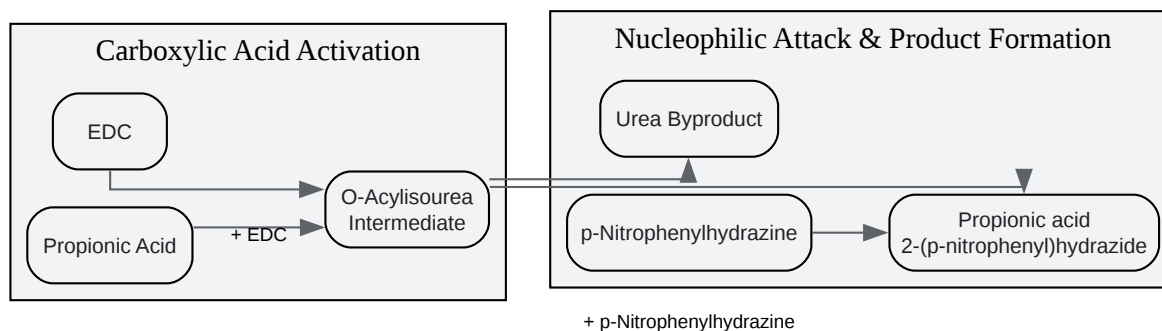
- Prepare a solution of sodium nitrite (10.4 mmol) in cold water (4 mL). Add this solution dropwise to the p-nitroaniline solution while maintaining the temperature at 0 °C and stirring continuously for 1 hour.
- Reduction: In a separate flask, prepare a pre-cooled solution of stannous chloride (20.8 mmol) in concentrated hydrochloric acid (2 mL).
- Slowly add the stannous chloride solution to the diazonium salt mixture. Continue stirring the reaction at 0 °C for an additional 2 hours.
- Isolation: A yellow-orange precipitate of p-nitrophenylhydrazine hydrochloride will form. Collect the solid by vacuum filtration.
- Purification: Wash the precipitate thoroughly with ice-cold water until the filtrate is neutral (pH  $\approx$  7). Dry the product overnight under vacuum. The resulting p-nitrophenylhydrazine hydrochloride can be used directly or converted to the free base if required by the subsequent step.

## Part 3: Core Synthesis of Propionic Acid 2-(p-nitrophenyl)hydrazide

This section details the primary synthesis via EDC-mediated coupling, a method adapted from established procedures for derivatizing carboxylic acids with substituted hydrazines.[\[3\]](#)[\[4\]](#)

### Reaction Mechanism

The reaction proceeds through the activation of the carboxylic acid's carbonyl group by EDC, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the primary amine of p-nitrophenylhydrazine, leading to the formation of the desired hydrazide and N,N'-disubstituted urea as a byproduct.



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Caption: EDC-mediated coupling of propionic acid and p-nitrophenylhydrazine.

## Protocol 3.1: EDC-Mediated Synthesis

- **Reactant Preparation:** In a round-bottom flask, dissolve propionic acid (1.0 mmol) and p-nitrophenylhydrazine (1.0 mmol) in 10 mL of a suitable solvent mixture, such as 50% methanol in water.
- **Reagent Addition:** To this solution, add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC, 1.2 mmol) and pyridine (1.5 mmol) as a catalyst.[3]
- **Reaction:** Stir the mixture at room temperature (25 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
- **Work-up:** Upon completion, dilute the reaction mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL). The organic layers contain the desired product.
- **Purification:** Combine the organic layers and wash sequentially with 1M HCl (to remove unreacted pyridine and EDC byproduct), saturated sodium bicarbonate solution (to remove unreacted propionic acid), and brine.
- **Dry the organic layer** over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- Final Purification: The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain pure Propionic acid 2-(p-nitrophenyl)hydrazide.

## Part 4: Analytical Characterization and Data

The identity and purity of the synthesized Propionic acid 2-(p-nitrophenyl)hydrazide must be confirmed through standard analytical techniques.

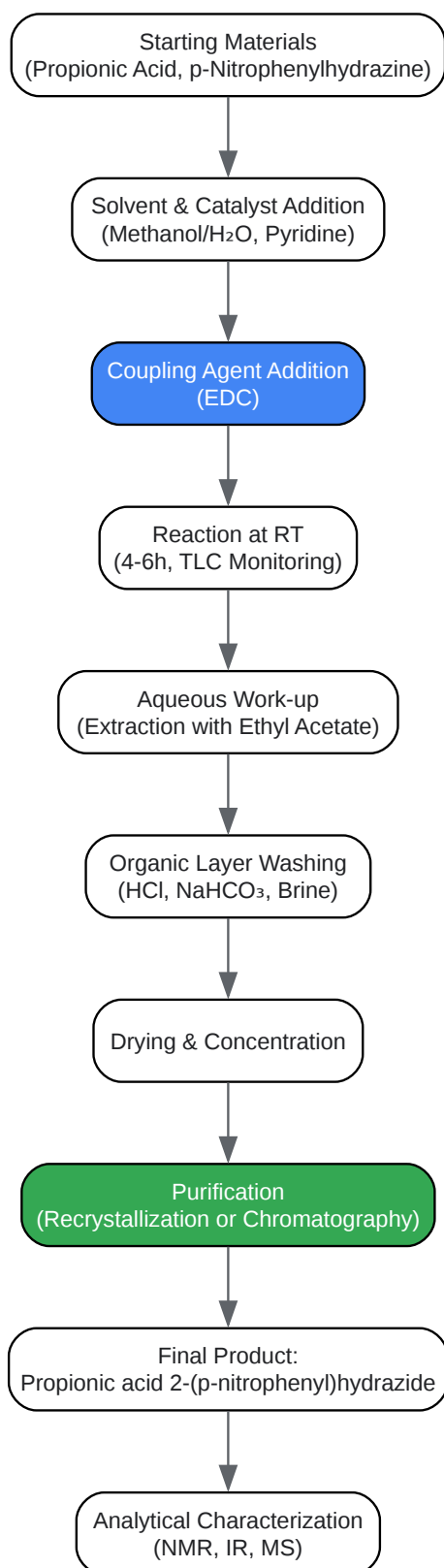
| Property          | Description/Value   |
|-------------------|---|
| Molecular Formula | C <sub>9</sub> H <sub>11</sub> N <sub>3</sub> O <sub>3</sub> [7]          |
| Molecular Weight  | 209.21 g/mol  |
| Monoisotopic Mass | 209.08004 Da[7]   |
| Appearance        | Expected to be a yellow or orange crystalline solid                       |
| Solubility        | Soluble in common organic solvents like methanol, ethyl acetate, and DMSO |

### Spectroscopic Data (Predicted)

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group of the propionyl moiety (a triplet and a quartet), aromatic protons from the p-nitrophenyl ring (two doublets in the downfield region), and N-H protons (broad singlets).
- <sup>13</sup>C NMR: The carbon NMR will display signals for the carbonyl carbon, the aliphatic carbons of the propionyl group, and the aromatic carbons, with the carbon bearing the nitro group being significantly deshielded.
- FT-IR (Infrared Spectroscopy): Key vibrational bands are expected for N-H stretching (around 3300 cm<sup>-1</sup>), C=O stretching of the amide (around 1660-1680 cm<sup>-1</sup>), and characteristic strong absorptions for the nitro group (around 1520 and 1340 cm<sup>-1</sup>).[8]
- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]<sup>+</sup> at m/z 210.0873.[7]

## Part 5: Experimental Workflow and Logic

The entire process, from starting materials to the final, purified product, follows a logical and systematic workflow designed for efficiency and purity.



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Caption: Experimental workflow for the synthesis of the target hydrazide.

## Conclusion

The synthesis of Propionic acid 2-(p-nitrophenyl)hydrazide can be reliably achieved through a carbodiimide-mediated coupling reaction. This method offers high yields, mild conditions, and operational simplicity, making it highly suitable for laboratory-scale synthesis in a drug discovery context. Proper purification and rigorous analytical characterization are paramount to ensure the quality of the final compound for subsequent biological evaluation.

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